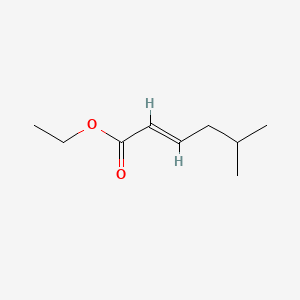

2-Hexenoic acid, 5-methyl-, ethyl ester

説明

特性

CAS番号 |

2351-89-5 |

|---|---|

分子式 |

C9H16O2 |

分子量 |

156.22 g/mol |

IUPAC名 |

ethyl 5-methylhex-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3 |

InChIキー |

XBRGZVMBYLXWTE-UHFFFAOYSA-N |

異性体SMILES |

CCOC(=O)/C=C/CC(C)C |

正規SMILES |

CCOC(=O)C=CCC(C)C |

他のCAS番号 |

2351-89-5 |

製品の起源 |

United States |

Synthetic Methodologies for Ethyl 5 Methylhex 2 Enoate and Its Derivatives

Conventional Synthetic Routes

Conventional methods for the formation of the carbon-carbon double bond in ethyl 5-methylhex-2-enoate primarily involve phosphorane-mediated olefinations and various condensation reactions. These techniques are well-established in organic synthesis for the creation of α,β-unsaturated carbonyl compounds.

Wittig Olefination and Related Phosphorane-Mediated Processes

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgorganic-chemistry.orglumenlearning.com In the context of ethyl 5-methylhex-2-enoate, these reactions would involve the coupling of 3-methylbutanal (B7770604) (isovaleraldehyde) with a phosphorus-stabilized carbanion derived from an ethyl acetate (B1210297) synthon.

The classical Wittig reaction utilizes a phosphonium (B103445) ylide, such as ethyl (triphenylphosphoranylidene)acetate. This ylide, when reacted with 3-methylbutanal, would yield the desired ethyl 5-methylhex-2-enoate and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, like the one derived from ethyl acetate, generally favor the formation of the (E)-isomer, or trans-alkene. organic-chemistry.org

A more commonly employed variation is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion. wikipedia.org The reagent for this transformation would be triethyl phosphonoacetate. wikipedia.orgenamine.net Deprotonation of triethyl phosphonoacetate with a suitable base, such as sodium hydride or sodium ethoxide, generates a nucleophilic phosphonate carbanion. This carbanion then reacts with 3-methylbutanal to form a β-hydroxyphosphonate intermediate, which subsequently eliminates a dialkylphosphate salt to afford the α,β-unsaturated ester. organic-chemistry.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. wikipedia.org The HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, also predominantly yields the (E)-isomer of the alkene. wikipedia.org

| Reaction | Aldehyde | Phosphorus Reagent | Typical Base | Primary Product | Byproduct | Stereoselectivity |

| Wittig Reaction | 3-Methylbutanal | Ethyl (triphenylphosphoranylidene)acetate | - (stable ylide) | Ethyl 5-methylhex-2-enoate | Triphenylphosphine oxide | Predominantly (E)-isomer |

| Horner-Wadsworth-Emmons | 3-Methylbutanal | Triethyl phosphonoacetate | NaH, NaOEt | Ethyl 5-methylhex-2-enoate | Diethyl phosphate | Predominantly (E)-isomer |

Condensation Reactions

Condensation reactions provide an alternative and widely used route to α,β-unsaturated esters. These reactions involve the formation of a carbon-carbon bond between a carbonyl compound and a compound containing an active methylene (B1212753) group, followed by the elimination of a small molecule, typically water. wikipedia.org

The Knoevenagel condensation is a pertinent example, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base such as an amine. wikipedia.orgthermofisher.cn While a direct Knoevenagel condensation between 3-methylbutanal and ethyl acetate is not typical due to the relatively low acidity of the α-protons in ethyl acetate, the reaction proceeds efficiently with more activated esters. For instance, the condensation of 3-methylbutanal with diethyl malonate in the presence of a base yields 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester. google.comgoogleapis.com Similarly, the reaction with ethyl cyanoacetate (B8463686) or methyl cyanoacetate produces the corresponding cyano-substituted derivatives, such as (E)-ethyl 2-cyano-5-methylhex-2-enoate and (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester. nih.govchemicalbook.compharmaffiliates.com

| Aldehyde | Active Methylene Compound | Typical Catalyst/Base | Product |

| 3-Methylbutanal | Diethyl malonate | Amine/Base | 2-Carboxyethyl-5-methylhex-2-enoic acid ethyl ester |

| 3-Methylbutanal | Methyl cyanoacetate | Ammonium (B1175870) acetate/Acetic acid | (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester |

The Reformatsky reaction offers another pathway to related structures, which can then be converted to the target α,β-unsaturated ester. This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. libretexts.orgwikipedia.org The reaction of 3-methylbutanal with ethyl bromoacetate (B1195939) and zinc would initially form a β-hydroxy ester, ethyl 3-hydroxy-5-methylhexanoate. nrochemistry.comthermofisher.com Subsequent dehydration of this β-hydroxy ester would then yield ethyl 5-methylhex-2-enoate.

Continuous Reactor and Advanced Distillation Techniques in Production

Modern synthetic chemistry increasingly employs continuous flow technologies to enhance efficiency, safety, and scalability. The synthesis of α,β-unsaturated esters is amenable to such processes. While specific details for the continuous flow synthesis of ethyl 5-methylhex-2-enoate are not extensively documented, the synthesis of related compounds, such as ethyl isocyanoacetate, in flow reactors has been reported, demonstrating the feasibility of this approach. rsc.org Continuous flow systems can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity.

In the production and purification of ethyl 5-methylhex-2-enoate and its derivatives, advanced distillation techniques are crucial. For instance, in the synthesis of the related compound 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester, high vacuum fractional distillation is employed. lupinepublishers.com This technique is essential for separating the product from impurities, such as unreacted starting materials like diethyl malonate. Furthermore, distillation at reduced pressure helps to prevent the degradation of the product that can occur at the higher temperatures required for atmospheric distillation. lupinepublishers.com

Stereoselective Synthesis

The creation of specific stereoisomers of ethyl 5-methylhex-2-enoate, particularly chiral derivatives, requires the use of stereoselective synthetic methods. These approaches are critical when the biological activity of a molecule is dependent on its specific three-dimensional arrangement.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A key strategy in this area is asymmetric hydrogenation, where a prochiral alkene is reduced to a chiral alkane using a chiral catalyst. In the synthesis of a precursor to the pharmaceutical agent pregabalin (B1679071), a derivative of ethyl 5-methylhex-2-enoate, namely a 3-cyano-5-methylhex-3-enoic acid salt, undergoes asymmetric hydrogenation. nih.govresearchgate.net This reaction, catalyzed by a rhodium complex with the chiral ligand Me-DuPHOS, yields the corresponding (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. nih.govresearchgate.net This demonstrates a powerful method for establishing the desired stereochemistry in molecules of this class.

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. Enoate reductases, a class of enzymes belonging to the Old Yellow Enzyme (OYE) family, are particularly well-suited for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated compounds. wikipedia.orgresearchgate.net These enzymes catalyze the stereoselective reduction of a wide variety of activated alkenes. researchgate.net

The application of enoate reductases has been demonstrated in the synthesis of chiral precursors for GABA analogues. For example, a recombinant enoate reductase has been used for the selective reduction of the dimethyl and ethyl esters of 2-methylmaleic acid to the corresponding (R)-configured succinic acid derivatives. researchgate.net While direct enzymatic reduction of ethyl 5-methylhex-2-enoate is a plausible and promising route to chiral ethyl 5-methylhexanoate, specific studies on this substrate are not yet widely reported. However, the successful reduction of a variety of α,β-unsaturated esters by these enzymes suggests its potential applicability.

Chiral Catalysis in Asymmetric Synthesis

The asymmetric synthesis of α,β-unsaturated esters, including derivatives structurally related to ethyl 5-methylhex-2-enoate, heavily relies on the use of chiral catalysts to control the stereochemical outcome of reactions. mdpi.com These catalysts, which can be chiral transition metal complexes or organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com

One prominent strategy is the catalytic asymmetric conjugate reduction of α,β-unsaturated esters. Chiral rhodium(bisoxazolinylphenyl) complexes have been shown to be effective in this regard, achieving high enantioselectivity (up to 97-98% ee) in the reduction of various α,β-unsaturated esters. researchgate.net Similarly, chiral phosphine-copper catalysts are utilized for the asymmetric conjugate reduction, providing another avenue to chiral saturated esters from their unsaturated precursors. acs.org The development of these catalytic systems is a significant advancement in producing optically active compounds. nih.gov

Iron-catalyzed asymmetric reactions have also emerged as a powerful tool. For instance, chiral N,N'-dioxide/Fe(OTf)₂ complexes can catalyze the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones, which are structurally related to α,β-unsaturated esters. acs.org This method allows for the construction of two vicinal stereocenters with excellent control. acs.org

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of related structures. Chiral diamines, for example, have been successfully employed to catalyze asymmetric aldol (B89426) reactions between α,β-unsaturated ketoesters and ketones, yielding products with high enantioselectivities. nih.gov These catalysts are often derived from readily available starting materials, making them an attractive option in organic synthesis. nih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Enantioselectivity |

| Rhodium Complex | Chiral rhodium(bisoxazolinylphenyl) | Conjugate Reduction | Up to 98% ee researchgate.net |

| Copper Complex | Chiral phosphine-copper | Conjugate Reduction | High acs.org |

| Iron Complex | Chiral N,N'-dioxide/Fe(OTf)₂ | Bromoazidation | Excellent acs.org |

| Organocatalyst | Chiral diamine | Aldol Reaction | Excellent nih.gov |

Diastereoselective Strategies

Diastereoselective strategies in the synthesis of α,β-unsaturated esters are primarily focused on controlling the geometry of the newly formed double bond, leading to either the (E)- or (Z)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of α,β-unsaturated esters, offering a reliable method for olefination. nih.gov This reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. youtube.com The geometry of the resulting alkene is influenced by several factors, including the structure of the phosphonate reagent, the reaction conditions (base, solvent, temperature), and the nature of the carbonyl compound. youtube.comsemanticscholar.org

Generally, the standard HWE reaction favors the formation of the thermodynamically more stable (E)-isomer. semanticscholar.org Modifications to the phosphonate reagent, such as using bis(2,2,2-trifluoroethyl) or aryloxy phosphonates, can significantly enhance the selectivity for the (Z)-isomer. semanticscholar.org The Still-Gennari modification, which employs trifluoroethyl phosphonates and strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) at low temperatures, is a particularly effective method for producing (Z)-α,β-unsaturated esters. youtube.com

Microwave-assisted HWE reactions have also been developed to accelerate the synthesis and, in some cases, improve the stereoselectivity of the olefination process. nih.gov The choice of base and solvent system is critical in directing the stereochemical outcome. For instance, the use of deep eutectic solvents in the HWE reaction has been shown to provide high (E)-selectivity. rsc.org

| Reaction | Reagent/Condition | Major Isomer |

| Horner-Wadsworth-Emmons (Standard) | Triethyl phosphonoacetate | (E) semanticscholar.org |

| Still-Gennari Modification | Bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, -78 °C | (Z) youtube.com |

| HWE in Deep Eutectic Solvents | Triethyl phosphonoacetate, LiOH | (E) rsc.org |

Synthesis of Functionalized Analogues

The synthesis of halogenated derivatives of α,β-unsaturated esters can be achieved through various methods. One common approach is the halogenation of the α-carbon of the corresponding saturated ester, followed by an elimination reaction to introduce the double bond. quimicaorganica.orglibretexts.org

A direct method for the synthesis of α-halo-α,β-unsaturated carbonyl compounds involves the reaction of an α,β-unsaturated carbonyl compound with a halogen source. organic-chemistry.org For example, treatment of α,β-unsaturated esters with a mixture of OXONE® and a hydrohalic acid (HBr or HCl) can generate the corresponding α-bromo or α-chloro derivatives in good yields. organic-chemistry.org Another approach involves the hydrohalogenation of ynones, which can produce (Z)-β-halo α,β-unsaturated carbonyl systems with high stereoselectivity. rsc.org

Cyano-substituted derivatives, such as ethyl 2-cyano-5-methylhex-2-enoate, are important intermediates in the synthesis of various compounds, including the pharmaceutical agent pregabalin. google.comgoogleapis.com The synthesis of these derivatives often involves a Knoevenagel condensation between an aldehyde (e.g., isovaleraldehyde) and an active methylene compound like ethyl cyanoacetate. googleapis.comchemicalbook.com This reaction is typically catalyzed by a weak base, such as ammonium acetate in acetic acid. chemicalbook.com

The conjugate addition of a cyanide source to an α,β-unsaturated diester is another route to cyano-substituted esters. google.comgoogleapis.com For instance, the Michael addition of potassium cyanide to 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester yields 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester. google.com

| Starting Material 1 | Starting Material 2 | Product | Reaction Type |

| Isovaleraldehyde (B47997) | Ethyl cyanoacetate | Ethyl 2-cyano-5-methylhex-2-enoate chemicalbook.com | Knoevenagel Condensation |

| 2-Carboxyethyl-5-methylhex-2-enoic acid ethyl ester | Potassium cyanide | 3-Cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester google.com | Michael Addition |

The synthesis of hydroxylated derivatives of α,β-unsaturated esters can be approached in several ways. One method involves the introduction of a hydroxyl group into a pre-existing α,β-unsaturated ester framework. For example, the asymmetric α-hydroxylation of β-keto esters can be achieved using a chiral zirconium catalyst and an oxidant like cumene (B47948) hydroperoxide, yielding chiral α-hydroxy β-keto esters. organic-chemistry.org

Alternatively, a hydroxyl group can be present in one of the precursors before the formation of the α,β-unsaturated ester. The synthesis of γ-hydroxy-α,β-unsaturated esters has been reported, often requiring careful protection of the sensitive aldehyde functionality that is later revealed. acs.org Tandem oxidation and epoxidation of bio-derived precursors can also lead to the formation of β-hydroxy acids, which are related to hydroxylated unsaturated esters. nih.gov

Acylated Derivatives

The synthesis of acylated derivatives of ethyl 5-methylhex-2-enoate, such as ethyl (E)-2-acetyl-5-methylhex-2-enoate, is primarily achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org

A representative synthetic approach involves the reaction of isovaleraldehyde (3-methylbutanal) with an active methylene compound like ethyl acetoacetate (B1235776). The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine. wikipedia.orgthermofisher.com The use of a mild base is crucial to facilitate the deprotonation of the active methylene compound to form an enolate ion, while avoiding the self-condensation of the aldehyde. wikipedia.org

The general mechanism for the Knoevenagel condensation in this context proceeds as follows:

The basic catalyst removes a proton from the α-carbon of ethyl acetoacetate, creating a resonance-stabilized enolate.

The enolate then acts as a nucleophile, attacking the carbonyl carbon of isovaleraldehyde.

The resulting aldol addition product undergoes dehydration to yield the α,β-unsaturated product, ethyl (E)-2-acetyl-5-methylhex-2-enoate.

To drive the reaction towards the product, the water formed during the condensation is often removed, for example, by azeotropic distillation. thermofisher.com

A specific example of a Knoevenagel condensation is the reaction between an aldehyde and ethyl acetoacetate, which can be carried out in the presence of a base like piperidine. google.com For instance, the condensation of 2-methyl undecanal (B90771) with ethyl acetoacetate is performed at 50°C, initially at ambient pressure, followed by the application of a vacuum to remove the water byproduct. google.com A similar procedure can be adapted for the reaction of isovaleraldehyde.

Table 1: Key Components and Conditions for the Synthesis of Acylated Derivatives via Knoevenagel Condensation

| Component | Role | Example |

| Aldehyde | Carbonyl source | Isovaleraldehyde (3-methylbutanal) |

| Active Methylene Compound | Nucleophile source | Ethyl acetoacetate |

| Catalyst | Base to facilitate enolate formation | Piperidine, Diethylamine |

| Solvent | Reaction medium | Toluene, Ethanol (B145695) |

| Condition | To drive equilibrium | Removal of water |

Derivatization for Biological Applications

The α,β-unsaturated ester moiety in ethyl 5-methylhex-2-enoate serves as a versatile scaffold for the synthesis of various derivatives with potential biological activities. The reactivity of this system allows for modifications that can lead to compounds with antimicrobial and anticancer properties. nih.govnih.gov

Antimicrobial Derivatives:

The core structure of α,β-unsaturated aldehydes and esters has been shown to possess antimicrobial activity. nih.gov Derivatization of this scaffold can enhance or modulate this activity. For instance, the introduction of different functional groups can influence the compound's interaction with microbial targets.

One approach to derivatization involves the modification of the carbonyl group or the double bond. For example, α,β-unsaturated amides, synthesized from α,β-unsaturated esters, have been investigated as potential antifungal agents. These derivatives have shown promise in overcoming fungal resistance by targeting enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov The amide derivatives can be synthesized from the corresponding ester through aminolysis.

Table 2: Examples of α,β-Unsaturated Carbonyl Derivatives and their Biological Activities

| Derivative Class | Biological Activity | Potential Target | Reference |

| α,β-Unsaturated Amides | Antifungal | Lanosterol 14α-demethylase (CYP51) | nih.gov |

| Chalcone-based Derivatives | Anticancer (Cervical Cancer) | Proteasome | nih.gov |

| α,β-Unsaturated Ketones | Antitumor | Epidermal Growth Factor Receptor (EGFR) | nih.gov |

Anticancer Derivatives:

The α,β-unsaturated carbonyl system is a key feature in many compounds with anticancer properties. This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes, which can lead to the inhibition of cancer-related pathways. nih.gov

Derivatives of α,β-unsaturated esters can be designed to target specific cellular components. For example, chalcone-based derivatives, which contain an α,β-unsaturated ketone system, have been shown to inhibit proteasomal activity and preferentially kill human papillomavirus (HPV)-positive cervical cancer cells. nih.gov Furthermore, certain α,β-unsaturated ketones have demonstrated potent antitumor activities by inhibiting the epidermal growth factor receptor (EGFR) kinase. nih.gov

The synthesis of such derivatives could involve reactions at the α or β position of the double bond or modification of the ester group to introduce functionalities that enhance target binding and cellular uptake.

Chemical Transformations and Reaction Mechanisms of Ethyl 5 Methylhex 2 Enoate

Reactivity of the Alpha, Beta-Unsaturated System

The defining feature of ethyl 5-methylhex-2-enoate is the conjugation between the carbon-carbon double bond and the carbonyl group of the ester. This electronic communication creates electrophilic centers at both the carbonyl carbon and the β-carbon, making the molecule susceptible to attack by a wide range of nucleophiles.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the conjugated system, leading to a 1,4-addition product. For ethyl 5-methylhex-2-enoate, this reaction is a versatile method for introducing a variety of functional groups at the 3-position.

One notable example is the conjugate addition of nitromethane (B149229) to (E)-5-methyl-hex-2-enoic acid ethyl ester, which serves as a key step in the synthesis of certain pharmaceutical precursors. nih.gov This reaction is typically catalyzed by a base, which deprotonates nitromethane to form a nucleophilic nitronate anion. The nitronate anion then attacks the electrophilic β-carbon of the ester, and subsequent protonation of the resulting enolate yields 5-methyl-3-nitromethyl-hexanoic acid ethyl ester. nih.gov

Similarly, the Michael addition of cyanide, often from a source like potassium cyanide, can be employed to introduce a cyano group at the 3-position of related α,β-unsaturated esters. google.com This reaction proceeds through the attack of the cyanide anion on the β-carbon, followed by protonation to yield a 3-cyano ester derivative.

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective for conjugate addition to α,β-unsaturated esters, minimizing the competing 1,2-addition to the carbonyl group. While specific examples with ethyl 5-methylhex-2-enoate are not extensively documented, the general mechanism involves the formation of a copper enolate intermediate, which is then protonated during workup to give the 1,4-adduct.

Table 1: Examples of Conjugate Addition Reactions with Ethyl 5-methylhex-2-enoate Derivatives

| Nucleophile | Product | Reaction Conditions | Reference |

| Nitromethane | 5-Methyl-3-nitromethyl-hexanoic acid ethyl ester | Base catalysis | nih.gov |

| Potassium Cyanide | 3-Cyano-5-methylhexanoic acid ethyl ester derivative | - | google.com |

The ester functionality of ethyl 5-methylhex-2-enoate can be hydrolyzed to the corresponding carboxylic acid, 5-methylhex-2-enoic acid, under either acidic or basic conditions. The mechanisms for these two types of hydrolysis differ significantly.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of the carboxylic acid and regenerate the acid catalyst. This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. The departure of the ethoxide leaving group results in the formation of the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion. A subsequent acidic workup is required to protonate the carboxylate and isolate the carboxylic acid. The saponification of ethyl (E)-5-methylhex-2-enoate using lithium hydroxide has been reported to proceed in high yield. biorxiv.org

The α,β-unsaturated system of ethyl 5-methylhex-2-enoate offers two sites for reduction: the carbon-carbon double bond and the carbonyl group of the ester. The selectivity of the reduction depends on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation: The carbon-carbon double bond can be selectively reduced in the presence of a variety of catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst (RhCl(PPh₃)₃), under an atmosphere of hydrogen gas. This process, known as catalytic hydrogenation, typically results in the saturation of the alkene to yield ethyl 5-methylhexanoate. The mechanism involves the adsorption of both the hydrogen and the unsaturated ester onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bond. Derivatives of ethyl 5-methylhex-2-enoate are known to undergo catalytic hydrogenation to produce the corresponding saturated esters. nih.gov

Chemoselective Reductions: More nuanced reductions can be achieved with specific reagents. For instance, the Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is known to selectively reduce the carbonyl group of α,β-unsaturated ketones to the corresponding allylic alcohol, leaving the double bond intact. While specific applications to ethyl 5-methylhex-2-enoate are not widely reported, this method is a powerful tool for the 1,2-reduction of conjugated systems. Conversely, complete reduction of both the double bond and the ester to the corresponding saturated alcohol can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Potential Reduction Products of Ethyl 5-methylhex-2-enoate

| Reducing Agent/Conditions | Primary Product |

| H₂, Pd/C | Ethyl 5-methylhexanoate |

| NaBH₄, CeCl₃ (Luche conditions) | 5-Methylhex-2-en-1-ol |

| LiAlH₄ | 5-Methylhexan-1-ol |

Cyclization and Annulation Reactions

The dienophilic nature of the activated double bond in ethyl 5-methylhex-2-enoate suggests its potential utility in various cyclization and annulation reactions for the construction of cyclic frameworks.

While specific examples directly involving ethyl 5-methylhex-2-enoate are not extensively documented in the literature, its structural motif is amenable to several powerful ring-forming reactions. For instance, the Robinson annulation is a classic method for the formation of a six-membered ring, which proceeds via a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.orglibretexts.org In a hypothetical scenario, an enolate could undergo a Michael addition to the β-carbon of ethyl 5-methylhex-2-enoate, and if the resulting intermediate possesses a suitably positioned carbonyl group, it could then undergo an intramolecular aldol reaction to form a cyclohexenone derivative. libretexts.orglibretexts.org

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is another fundamental reaction for the synthesis of six-membered rings. The electron-deficient double bond of ethyl 5-methylhex-2-enoate, due to the electron-withdrawing ester group, makes it a potential dienophile in reactions with electron-rich dienes.

The structural framework of ethyl 5-methylhex-2-enoate and its derivatives can also be predisposed to intramolecular rearrangements, which can lead to the formation of new carbon-carbon bonds and more complex molecular architectures.

A relevant example of such a rearrangement is the Claisen rearrangement, a princeton.eduprinceton.edu-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgbyjus.comlibretexts.org While ethyl 5-methylhex-2-enoate itself does not undergo this reaction, a structurally related allyl 5-methylhex-2-enoate could potentially be synthesized. Upon heating, this substrate could rearrange to form a γ,δ-unsaturated carboxylic acid derivative. The reaction proceeds through a concerted, cyclic transition state. wikipedia.orgbyjus.comlibretexts.org

Oxidation Reactions

Enzymatic Oxidation Processes

The direct enzymatic oxidation of ethyl 5-methylhex-2-enoate is not extensively documented in scientific literature. However, the broader field of biocatalysis offers insights into potential oxidative transformations of α,β-unsaturated esters. Enzymes, particularly oxidoreductases, are known to catalyze a wide array of oxidation reactions with high selectivity under mild conditions, presenting a greener alternative to traditional chemical methods. nih.govdtu.dk

In principle, enzymatic oxidation of ethyl 5-methylhex-2-enoate could target the carbon-carbon double bond or the alkyl chain. For instance, certain enzymes can catalyze the epoxidation of C=C bonds or the hydroxylation of non-activated C-H bonds. nih.gov While specific examples with ethyl 5-methylhex-2-enoate are lacking, the general reactivity of similar substrates in the presence of biocatalysts suggests theoretical possibilities for its oxidative transformation.

It is important to note that much of the enzymatic research on α,β-unsaturated carbonyl compounds, including enoates, has focused on stereoselective reduction of the double bond by ene-reductases, rather than oxidation. acsgcipr.org The metabolism of unsaturated fatty acids, which involves β-oxidation of enoyl-CoA compounds, is a well-studied enzymatic process, but it operates on activated thioesters within a specific metabolic pathway and is not directly analogous to the oxidation of a simple ester like ethyl 5-methylhex-2-enoate. nih.gov

Further research is required to explore and develop specific enzymatic oxidation processes for ethyl 5-methylhex-2-enoate, which could lead to novel, value-added derivatives.

Derivatization and Further Synthetic Utility

Transformations into Pharmaceutical Intermediates

Ethyl 5-methylhex-2-enoate and its close derivatives serve as crucial building blocks in the synthesis of various pharmaceutical intermediates. A notable application is in the production of Pregabalin (B1679071), an anticonvulsant and anxiolytic drug. lupinepublishers.comgoogle.com The synthetic routes to Pregabalin often involve the transformation of compounds structurally related to ethyl 5-methylhex-2-enoate.

One key intermediate, 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester, is synthesized through a Knoevenagel condensation of isovaleraldehyde (B47997) with diethyl malonate. lupinepublishers.comgoogle.com This intermediate, which shares the core structure of ethyl 5-methylhex-2-enoate, undergoes further reactions to yield Pregabalin.

Another critical transformation involves the Michael addition of a cyanide source to an α,β-unsaturated ester system. For instance, the reaction of 2-cyano-5-methylhex-2-enoic acid ethyl ester with diethyl malonate is a step in some synthetic pathways to Pregabalin. google.com This highlights the utility of the activated double bond in ethyl 5-methylhex-2-enoate derivatives for forming new carbon-carbon bonds, a fundamental strategy in the synthesis of complex organic molecules.

The following table summarizes key transformations of ethyl 5-methylhex-2-enoate derivatives in the synthesis of pharmaceutical intermediates:

| Starting Material | Reagents and Conditions | Product | Pharmaceutical Application |

| Isovaleraldehyde and Diethyl malonate | Base-catalyzed Knoevenagel condensation | 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester | Intermediate for Pregabalin synthesis lupinepublishers.comgoogle.com |

| 2-cyano-5-methyl-hex-2-enoic acid methyl ester | Sodium cyanide, water, reflux | 2-isobutylsuccinonitrile | Intermediate for Pregabalin synthesis justia.com |

| 2-cyano-5-methylhex-2-enoic acid ethyl ester | Diethyl malonate, suitable base | Cyano triester derivative | Intermediate for Pregabalin synthesis google.com |

These transformations underscore the importance of ethyl 5-methylhex-2-enoate as a versatile precursor in medicinal chemistry, providing a scaffold that can be elaborated into biologically active molecules.

Routes to Fragrance Ingredients and Aroma Chemicals

While α,β-unsaturated esters are a class of compounds that can contribute to fruity and green odors, the specific use of ethyl 5-methylhex-2-enoate as a direct precursor for commercially significant fragrance ingredients or aroma chemicals is not well-documented in the available scientific and patent literature. nih.govencyclopedia.pub The synthesis of fragrance compounds often involves the construction of cyclic structures or the introduction of specific functional groups that elicit a desired scent, and there is a general need for novel fragrance materials. nih.gov

General synthetic strategies for fragrance creation from unsaturated precursors include cycloaddition reactions, catalytic cyclizations, and rearrangements. nih.gov For example, the Diels-Alder reaction of dienes with dienophiles (which can include α,β-unsaturated esters) is a powerful tool for constructing six-membered rings, a common motif in fragrance molecules. encyclopedia.pub

Although direct applications of ethyl 5-methylhex-2-enoate in this industry are not prominent, its structural features, including the double bond and ester functionality, theoretically allow for its modification into compounds with desirable olfactory properties. For example, hydrogenation of the double bond could yield ethyl 5-methylhexanoate, and subsequent transformations could potentially lead to novel fragrance molecules. However, specific industrial routes for such transformations starting from ethyl 5-methylhex-2-enoate are not publicly detailed. The development of new fragrances is a highly competitive field, and many synthetic routes are proprietary.

Biological Relevance and Applications

Enzyme-Substrate Interactions

Enzymatic processes offer a highly selective and efficient means of synthesizing chiral molecules. While direct studies on Ethyl 5-methylhex-2-enoate are limited, research on its close chemical relatives provides significant insight into its potential enzyme-substrate interactions, particularly with esterases and reductases.

Currently, there is a lack of available scientific literature detailing studies on the enzyme-inhibiting properties of Ethyl 5-methylhex-2-enoate.

The utility of enzymes in handling molecules with a similar carbon skeleton to Ethyl 5-methylhex-2-enoate is well-documented in the context of chemoenzymatic synthesis.

Esterases: Lipases, a class of esterases, have been employed for the enantioselective hydrolysis of related compounds. For instance, immobilized lipase (B570770) from Pseudomonas cepacia is effective in the kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate. This enzymatic process selectively hydrolyzes one enantiomer, allowing for the separation and purification of the desired (S)-enantiomer with a high enantiomeric excess, often exceeding 99%.

Reductases: Ene-reductases from the Old Yellow Enzyme (OYE) family are used for the asymmetric bioreduction of activated alkenes, such as β-cyanoacrylate esters. These enzymes demonstrate high substrate specificity and stereoselectivity. A library of ene-reductases, including OYE1, OYE2, OYE3, and Nicotinamide-dependent cyclohexanone (B45756) reductase (NCR), can effectively reduce the carbon-carbon double bond in compounds like ethyl (E)-4-cyano-5-methylhex-2-enoate. This reduction leads to the formation of (S)-ethyl 3-cyano-5-methylhexanoate with excellent stereoselectivity. Furthermore, OPR1, an ene-reductase from tomato (Lycopersicon esculentum), also shows high enantioselectivity for this type of reduction. The stereochemical outcome can be controlled by using either the (E)- or (Z)-isomer of the substrate, which allows for the synthesis of both enantiomers of the product.

Table 1: Examples of Enzyme-Substrate Interactions with Ethyl 5-methylhex-2-enoate Analogs

| Enzyme Class | Specific Enzyme | Substrate | Product | Key Finding |

|---|---|---|---|---|

| Esterase | Pseudomonas cepacia Lipase | Racemic ethyl 3-cyano-5-methylhexanoate | (S)-ethyl 3-cyano-5-methylhexanoate | Enantioselective hydrolysis achieves >99% enantiomeric excess. |

| Reductase | OYE1, OYE2, NCR | Ethyl (E)-4-cyano-5-methylhex-2-enoate | (S)-ethyl 3-cyano-5-methylhexanoate | Achieves perfect stereoselectivity with conversions up to 48%. |

| Reductase | OPR1 (Lycopersicon esculentum) | Ethyl (E)-4-cyano-5-methylhex-2-enoate | (S)-ethyl 3-cyano-5-methylhexanoate | Demonstrates high enantioselectivity (>99% e.e.). |

Cellular and Biochemical Responses

Information regarding the direct effects of Ethyl 5-methylhex-2-enoate on cellular systems and its role within biochemical pathways is not extensively covered in available research.

Scientific literature does not currently provide details on in vitro assays conducted to determine the specific biological activities of Ethyl 5-methylhex-2-enoate.

There is no available evidence to suggest a role for Ethyl 5-methylhex-2-enoate in any known metabolic pathways.

Intermediate in Biosynthesis

While Ethyl 5-methylhex-2-enoate and its derivatives are recognized as intermediates in multi-step chemical and chemoenzymatic syntheses, there is no scientific evidence to indicate that this compound serves as an intermediate in natural biosynthetic pathways within organisms. Its primary role is established in a laboratory and industrial context, particularly as a building block for more complex molecules. For example, a related diester, 2-carbethoxy-5-methylhex-2-enoic acid ethyl ester, is formed through a Knoevenagel condensation between isovaleraldehyde (B47997) and diethyl malonate as part of a synthetic route.

Connection to Natural Product Synthesis Pathways

The α,β-unsaturated carbonyl moiety is a common feature in a wide array of natural products, acting as a key electrophilic site for biosynthetic transformations. nih.govwikipedia.org This reactive group, known as a Michael acceptor, can react with biological nucleophiles, a process fundamental to the formation of many natural compounds. nih.gov While Ethyl 5-methylhex-2-enoate itself is not a widely documented direct intermediate in natural product pathways, its structure is representative of intermediates used in reactions like the Robinson annulation, a powerful method for creating six-membered rings in the synthesis of complex molecules such as steroids and antibiotics. wikipedia.org The reactivity of this scaffold is crucial for building molecular complexity from simpler precursors.

Relationship to Pharmacologically Active Compounds

The primary pharmacological relevance of Ethyl 5-methylhex-2-enoate stems from its role as a precursor to its derivatives, which are then converted into active pharmaceutical ingredients. The α,β-unsaturated ester framework is a key structural alert for synthetic chemists, indicating a site ripe for modification. A notable example of a pharmacologically active compound containing a similar α,β-unsaturated ester structure is (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, a compound isolated from the plant Heliotropium indicum, which has demonstrated significant gastroprotective activity. nih.gov This highlights the potential for this class of compounds to exhibit direct biological effects.

Pharmacological Precursors and Derivatives

The most significant application of Ethyl 5-methylhex-2-enoate derivatives is in the synthesis of anticonvulsant and analgesic drugs, particularly GABA analogues.

Synthesis of Pregabalin (B1679071) Precursors

Ethyl 5-methylhex-2-enoate derivatives are critical intermediates in the industrial synthesis of Pregabalin, a widely used medication for neuropathic pain, epilepsy, and anxiety disorders. wikipedia.org A common synthetic route involves the Knoevenagel condensation of isovaleraldehyde with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or diethyl malonate. google.comgoogle.comresearchgate.net This reaction produces a key intermediate, ethyl 2-cyano-5-methylhex-2-enoate. google.compharmaffiliates.comnih.gov

| Starting Material | Reaction Type | Key Intermediate | Reference |

|---|---|---|---|

| Isovaleraldehyde and Ethyl Cyanoacetate | Knoevenagel Condensation | Ethyl 2-cyano-5-methylhex-2-enoate | google.com |

| Isovaleraldehyde and Diethyl Malonate | Knoevenagel Condensation | 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester | google.com |

| Ethyl 2-cyano-5-methylhex-2-enoate | Michael Addition | Racemic 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester | google.com |

Development of GABA Analogues

Pregabalin is a structural analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. wikipedia.org The synthesis of Pregabalin via Ethyl 5-methylhex-2-enoate derivatives is a prime example of how α,β-unsaturated esters are used to create β-substituted GABA analogues. nih.govmdpi.com The Michael addition reaction is a cornerstone of this process, allowing for the stereocontrolled introduction of substituents at the β-position relative to the eventual carboxylic acid group, a key structural feature of drugs like Pregabalin and Baclofen. nih.gov The versatility of the α,β-unsaturated ester allows for the addition of various nucleophiles, making it a valuable platform for generating a library of novel GABA analogues for further pharmacological testing. nih.govresearchgate.net

Design of Enzyme Inhibitors

The chemical reactivity of the α,β-unsaturated carbonyl group makes it a "Michael acceptor," capable of reacting with nucleophilic residues, such as the thiol group of cysteine, in the active sites of enzymes. nih.govnih.gov This reaction can lead to the formation of a stable covalent bond, resulting in irreversible enzyme inhibition. This mechanism is a key strategy in the design of targeted covalent inhibitors for various enzymes, including proteases. nih.gov While simple α,β-unsaturated esters are generally less reactive than corresponding amides or ketones, their electrophilicity can be tuned by modifying adjacent functional groups. nih.govbeilstein-journals.org This principle allows for the rational design of specific enzyme inhibitors, where the Ethyl 5-methylhex-2-enoate scaffold could serve as a starting point for developing targeted therapies. nih.gov

Analytical and Computational Investigations

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of Ethyl 5-methylhex-2-enoate. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, confirming the carbon skeleton and the position of the double bond and ester functional group.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the (E)-isomer of Ethyl 5-methylhex-2-enoate, the expected signals, their multiplicities, and approximate chemical shifts (δ) in a solvent like CDCl₃ are outlined below. The coupling between the olefinic protons at C2 and C3 is particularly diagnostic for the (E)-stereochemistry, typically showing a large coupling constant (J) of around 15 Hz.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (C6 and C5-methyl) | ~0.9 | Doublet | ~6-7 | 6H |

| CH (C5) | ~1.8 | Multiplet | - | 1H |

| CH₂ (C4) | ~2.1 | Multiplet | - | 2H |

| O-CH₂ (Ethyl) | ~4.2 | Quartet | ~7 | 2H |

| O-CH₂-CH₃ (Ethyl) | ~1.3 | Triplet | ~7 | 3H |

| CH (C2, Olefinic) | ~5.8 | Doublet of Triplets | ~15, ~1.5 | 1H |

| CH (C3, Olefinic) | ~6.9 | Doublet of Triplets | ~15, ~7 | 1H |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (alkane, alkene, carbonyl, etc.).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~166 |

| C3 (Olefinic) | ~149 |

| C2 (Olefinic) | ~122 |

| O-CH₂ (Ethyl) | ~60 |

| C4 | ~42 |

| C5 | ~28 |

| C6 and C5-methyl | ~22 |

| O-CH₂-CH₃ (Ethyl) | ~14 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of Ethyl 5-methylhex-2-enoate by measuring its mass with extremely high accuracy. This technique definitively confirms the molecular formula by comparing the experimentally measured mass to the theoretically calculated mass. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Ionization (EI).

The molecular formula for Ethyl 5-methylhex-2-enoate is C₉H₁₆O₂. HRMS analysis would typically look for the protonated molecular ion, [M+H]⁺, or the sodium adduct, [M+Na]⁺. The comparison of the calculated and observed mass provides unequivocal confirmation of the compound's identity.

| Parameter | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Calculated Monoisotopic Mass | 156.11503 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 157.12232 Da |

| Expected Ion (ESI+) | [M+Na]⁺ |

| Expected m/z for [M+Na]⁺ | 179.10426 Da |

Chromatographic Analysis

Chromatographic methods are essential for separating Ethyl 5-methylhex-2-enoate from reaction mixtures, assessing its purity, and quantifying isomeric or enantiomeric compositions.

Gas Chromatography (GC) is the preferred method for assessing the purity of volatile compounds like Ethyl 5-methylhex-2-enoate. A sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the column's stationary phase. The purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.

Furthermore, GC is highly effective at separating geometric isomers. The (E)- and (Z)-isomers of Ethyl 5-methylhex-2-enoate would have different spatial arrangements, leading to slightly different physical properties and thus different retention times on a suitable GC column, allowing for their separation and quantification.

Ethyl 5-methylhex-2-enoate possesses a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Ethyl 5-methylhex-2-enoate and (S)-Ethyl 5-methylhex-2-enoate. In the context of asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard technique for this analysis. The two enantiomers interact differently with the chiral environment of the column, causing them to travel at different speeds and elute at different times. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. Research has noted the preparation of (E)-ethyl 5-methylhex-2-enoate as a precursor in enantioselective syntheses, underscoring the importance of this analytical method. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid and indispensable technique used to monitor the progress of chemical reactions. In the synthesis of Ethyl 5-methylhex-2-enoate, small aliquots of the reaction mixture can be spotted on a TLC plate (typically silica (B1680970) gel). As the plate develops in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), the starting materials and the product will travel up the plate at different rates due to differences in polarity.

The product, being an ester, is moderately polar and will have a characteristic Retention Factor (Rf) value. By comparing the spot corresponding to the reaction mixture with spots of the starting materials, a chemist can visually track the consumption of reactants and the formation of the product. TLC is also used to identify the optimal solvent mixture for purification on a larger scale using column chromatography.

Crystallographic Studies

Crystallographic studies are pivotal for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique involves passing X-rays through a single crystal of the substance. The diffraction pattern produced is then analyzed to create a three-dimensional map of the electron density, from which the atomic positions can be determined.

For ethyl 5-methylhex-2-enoate, this analysis would provide crucial information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. However, a search of crystallographic databases and scientific literature did not yield any specific single-crystal X-ray diffraction data for ethyl 5-methylhex-2-enoate.

Computational Chemistry Approaches

Computational chemistry utilizes computer simulations to solve chemical problems. It has become an indispensable tool for understanding reaction mechanisms and predicting chemical behavior.

Mechanistic Insights through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), allows for the investigation of reaction pathways and transition states. This approach could be used to study the synthesis of ethyl 5-methylhex-2-enoate, providing insights into the energetics of the reaction and the structure of intermediates. At present, specific computational studies detailing the reaction mechanisms for the formation of ethyl 5-methylhex-2-enoate are not available in the literature.

Prediction of Stereochemical Outcomes

Many chemical reactions can result in the formation of multiple stereoisomers. Computational models can be employed to predict the stereochemical outcome of a reaction by calculating the energies of the different transition states leading to each stereoisomer. For reactions involving ethyl 5-methylhex-2-enoate, this would be valuable for predicting and understanding the formation of specific isomers. However, there are no published computational studies specifically focused on predicting the stereochemical outcomes of reactions involving ethyl 5-methylhex-2-enoate.

Environmental and Sustainability Considerations

Biodegradation Studies

The environmental persistence of a chemical is largely determined by its susceptibility to biodegradation. For esters like Ethyl 5-methylhex-2-enoate, this process is primarily driven by microbial and enzymatic activities that cleave the ester bond and metabolize the resulting alcohol and carboxylic acid.

Microbial Degradation Processes

While specific microbial degradation studies on Ethyl 5-methylhex-2-enoate are not extensively documented in publicly available literature, the biodegradation pathways of related aliphatic esters provide a strong basis for understanding its likely fate in the environment. The initial step in the microbial degradation of esters is typically the hydrolysis of the ester bond, catalyzed by extracellular enzymes such as lipases and esterases, to yield an alcohol (ethanol) and a carboxylic acid (5-methylhex-2-enoic acid). mdpi.com

The structural characteristics of Ethyl 5-methylhex-2-enoate—specifically, its unsaturation and branched alkyl chain—are significant factors influencing its biodegradability. Research on other alkyl esters has shown that the presence of a double bond can increase the rate of biodegradation compared to saturated analogues. researchgate.net However, branching in the carbon chain can have the opposite effect, sometimes leading to greater resistance to microbial degradation. researchgate.netnih.gov The degradation of the resulting 5-methylhex-2-enoic acid would likely proceed via β-oxidation, a common metabolic pathway for fatty acids, although the branching may affect the efficiency of this process. nih.gov

Enzymatic Biotransformation Rates

The rate of enzymatic biotransformation, particularly hydrolysis, is a key determinant of an ester's environmental persistence. Hydrolases such as esterases, lipases, and peptidases are ubiquitously distributed in the environment and are well-suited for drug and chemical inactivation. nih.gov The insertion of an ester bond is a common strategy in "soft drug" design to ensure rapid metabolic inactivation. nih.gov

Enzymatic hydrolysis can also be highly selective. Lipases, for example, are widely used in the kinetic resolution of chiral esters. In the synthesis of pregabalin (B1679071), lipases from Talaromyces thermophilus and other sources are used for the enantioselective hydrolysis of structurally similar intermediates, such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester. nih.gov This demonstrates that enzymes are capable of transforming molecules with this type of branched, unsaturated structure. The efficiency of these enzymatic processes, as indicated in the table below, suggests that the ester bond in such compounds is accessible to enzymatic attack.

Green Chemistry Principles in Synthesis

The synthesis of Ethyl 5-methylhex-2-enoate and related compounds is increasingly being guided by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of safer chemicals and processes.

Application of Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry and is highly relevant to the synthesis of Ethyl 5-methylhex-2-enoate and its derivatives. Enzymes operate under mild conditions (temperature and pH), are highly selective, and reduce the need for protecting groups and hazardous reagents. nih.govlupinepublishers.com

In the context of producing valuable pharmaceuticals like pregabalin, for which Ethyl 5-methylhex-2-enoate can be a precursor, biocatalysis plays a key role. Ene-reductases, for example, are used for the asymmetric bioreduction of β-cyanoacrylate esters, providing a green and highly stereoselective route to chiral intermediates. nih.gov Similarly, lipases are employed for the enantioselective hydrolysis of ester intermediates, a crucial step in many chemoenzymatic synthesis pathways. nih.govlupinepublishers.com The use of immobilized enzymes further enhances sustainability by allowing for easy separation and reuse of the biocatalyst. nih.gov

Sustainable Synthetic Strategies

Beyond biocatalysis, other sustainable strategies are being developed for the synthesis of this class of compounds. Modern approaches to pregabalin synthesis, for instance, aim to reduce the number of reaction steps, use cheaper and more readily available raw materials, and operate under milder process conditions to minimize environmental pollution. google.com

One patented green synthesis route involves the dehydration and condensation of an acetate (B1210297) and isovaleraldehyde (B47997) to produce a 5-methyl-2-hexenoic acid ester, a direct structural relative of the target compound. google.com This method is highlighted for its simple operation, high reaction yield, and reduced environmental impact, making it suitable for industrial-scale production. google.com Such strategies often focus on maximizing atom economy, avoiding hazardous solvents, and designing processes that are inherently safer. lupinepublishers.com

Environmental Fate and Assessment of Related Compounds

The environmental fate of Ethyl 5-methylhex-2-enoate can be inferred from data on related aliphatic esters. The U.S. Environmental Protection Agency (EPA) has conducted risk assessments on aliphatic esters used as plant growth regulators. epa.gov These assessments consider factors like water solubility, vapor pressure, and the octanol-water partition coefficient to predict how a chemical will move and persist in the environment. epa.gov

Generally, aliphatic esters are expected to have low water solubility and low vapor pressure, which limits their mobility in the aqueous phase and the atmosphere. epa.gov The primary route of degradation in the environment is expected to be biodegradation. epa.gov

The potential for adverse environmental effects is evaluated through toxicity testing on various aquatic and terrestrial organisms. For methyl esters of fatty acids, the EPA's screening-level ecological risk assessment found that the potential acute risks to aquatic and terrestrial organisms were below all levels of concern. epa.gov Due to rapid biodegradation and low toxicity, the risk to the environment from many common aliphatic esters is considered to be low. epa.govnih.gov However, a comprehensive assessment would require specific data on the toxicity of Ethyl 5-methylhex-2-enoate to representative aquatic species.

PBT (Persistence, Bioaccumulation, Toxicity) Screening Methodologies

Persistence (P) Assessment

The persistence of an organic compound is its ability to resist degradation in various environmental compartments. For volatile compounds, persistence in the atmosphere is a key consideration, primarily governed by reactions with hydroxyl (OH) radicals. oup.com In aquatic systems and soil, microbial biodegradation is the main degradation pathway. oup.com

Standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to determine a substance's degradation half-life. chemrxiv.orgnih.gov The assessment typically follows a tiered approach:

Tier 1: Ready Biodegradability Screening: Tests like the OECD 301 series are used to assess if a substance is readily biodegradable. smithers.com A substance that passes these stringent tests is generally not considered persistent.

Tier 2: Inherent Biodegradability and Simulation Testing: If a substance is not readily biodegradable, further tests (e.g., OECD 302 series) can determine if it has the potential for ultimate biodegradation under environmentally relevant conditions in soil, water, or sediment (e.g., OECD 307, 308, 309). nih.govsmithers.comnih.gov

Bioaccumulation (B) Assessment

Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. The assessment involves evaluating the substance's partitioning behavior between lipids (fat) and water, which can be estimated by the octanol-water partition coefficient (Kow). epa.govoup.com

Methodologies for assessing bioaccumulation include:

In Silico and In Vitro Methods: Quantitative structure-activity relationships (QSARs) and in vitro biotransformation assays can provide initial estimates of bioaccumulation potential, reducing the need for animal testing. oup.comnih.gov

Laboratory Testing: Standardized tests, such as the OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure), are used to experimentally determine the Bioconcentration Factor (BCF). oup.com

Field Data: In some cases, field-collected data can be used to determine the Bioaccumulation Factor (BAF) or the Trophic Magnification Factor (TMF), which consider all routes of exposure in a real-world ecosystem. oup.comnih.gov

Toxicity (T) Assessment

The toxicity assessment evaluates the potential of a substance to cause harm to aquatic organisms. As Ethyl 5-methylhex-2-enoate is an α,β-unsaturated ester, its reactivity and potential for Michael-type addition reactions with biological macromolecules are important considerations in its toxicological profile. nih.govacs.orgacs.org

Standard aquatic toxicity tests are conducted on representatives of different trophic levels:

Algae and Aquatic Plants: Tests such as the OECD 201 (Alga, Growth Inhibition Test) assess effects on primary producers.

Invertebrates: Acute toxicity is often evaluated using the OECD 202 (Daphnia sp. Acute Immobilisation Test), while chronic effects on reproduction can be assessed with the OECD 211 (Daphnia magna Reproduction Test).

Fish: Acute toxicity is typically determined using the OECD 203 (Fish, Acute Toxicity Test). wikipedia.org Chronic toxicity can be evaluated through early life-stage or full life-cycle tests.

For substances that are poorly soluble in water, such as many fragrance esters, specific testing strategies are employed to ensure that the observed effects are due to true toxicity and not physical phenomena. nih.govnih.gov

The table below summarizes the common methodologies used in PBT screening for organic chemical substances.

| PBT Component | Screening Methodology | Key Parameters Measured | Relevant OECD Test Guidelines |

| Persistence (P) | Ready Biodegradability Tests | Mineralization (CO2 evolution, O2 consumption) | 301 Series, 310 |

| Simulation Testing | Degradation half-life (DT50) in water, soil, sediment | 307, 308, 309 | |

| Bioaccumulation (B) | In Silico Estimation | Octanol-Water Partition Coefficient (log Kow) | N/A |

| Laboratory Bioconcentration Studies | Bioconcentration Factor (BCF) | 305 | |

| Toxicity (T) | Acute Aquatic Toxicity Testing | EC50 (algae), EC50 (invertebrates), LC50 (fish) | 201, 202, 203 |

| Chronic Aquatic Toxicity Testing | No Observed Effect Concentration (NOEC) | 210, 211 |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The synthesis of α,β-unsaturated esters is a foundational process in organic chemistry. rsc.orgacs.org However, emerging research is focused on developing more sustainable and efficient methods that offer greater control and milder reaction conditions than traditional approaches like the Wittig or Horner-Wadsworth-Emmons reactions. rsc.orgorganic-chemistry.org

Electrosynthesis is emerging as a powerful tool in organic chemistry, offering a green alternative to conventional methods by using electricity to drive chemical reactions. For compounds similar to Ethyl 5-methylhex-2-enoate, such as other acrylate (B77674) esters, electrochemical methods have been successfully used for polymerization and modification. electrochemsci.orginoe.ro The application of electrochemical platforms to the synthesis of Ethyl 5-methylhex-2-enoate could offer significant advantages, including high selectivity and reduced reliance on chemical oxidants or reductants.

Research on acrylate-based polymers demonstrates that electrochemical techniques like cyclic voltammetry are crucial for studying the redox activity and stability of these molecules. electrochemsci.orgresearchgate.net Such platforms could be adapted to investigate and optimize the synthesis of Ethyl 5-methylhex-2-enoate, potentially leading to the development of novel, efficient, and environmentally friendly production methods. The electrochemical synthesis of precursor polymers containing acrylate functionalities has shown that these methods can produce materials with good redox activity and stability, properties that could be beneficial for various applications. scientific.net

Chemoenzymatic cascades, which combine chemical and enzymatic reactions in a single pot, represent a highly efficient and sustainable approach to chemical synthesis. nih.gov These processes minimize waste by eliminating the need for intermediate purification steps and often proceed under mild conditions, preserving sensitive functional groups. nih.govakjournals.com

The synthesis of esters is a prime target for chemoenzymatic strategies, often employing lipases for highly selective esterification or transesterification steps. akjournals.comresearchgate.net Such cascades have been developed for producing valuable chiral esters and other complex molecules. researchgate.netuniovi.es Given that derivatives of Ethyl 5-methylhex-2-enoate are intermediates in the synthesis of pharmaceuticals, developing a chemoenzymatic cascade for its production is a logical and promising research direction. nih.gov This approach could significantly enhance the efficiency and economic viability of synthesizing both the parent compound and its valuable derivatives.

Expanded Biological Applications

While direct biological applications of Ethyl 5-methylhex-2-enoate are not extensively documented, its structural motifs are present in molecules of significant biological and pharmaceutical interest. Future research is likely to focus on exploring its potential bioactivity and that of its derivatives.

A significant area of interest lies in the synthesis and evaluation of new derivatives of Ethyl 5-methylhex-2-enoate. Notably, several cyano-substituted derivatives of this compound are known precursors and intermediates in the synthesis of (S)-Pregabalin, a widely used anticonvulsant and neuropathic pain agent. google.comlupinepublishers.comgoogleapis.com For instance, (E)-ethyl 2-cyano-5-methylhex-2-enoate and (E)-ethyl 3-cyano-5-methylhex-2-enoate are key intermediates in various synthetic routes to this drug. nih.govaxios-research.com

The established link to a major pharmaceutical product underscores the potential for other derivatives of Ethyl 5-methylhex-2-enoate to possess valuable biological properties. Future research will likely involve the systematic modification of the core structure to generate a library of new compounds for biological screening against various therapeutic targets.

| Compound Name | CAS Number | Molecular Formula | Role/Context |

| (E)-Ethyl 2-cyano-5-methylhex-2-enoate | 103011-96-7 | C10H15NO2 | Intermediate for Pregabalin (B1679071) |

| (E)-Methyl 2-cyano-5-methylhex-2-enoate | 96914-67-9 | C9H13NO2 | Intermediate for Pregabalin axios-research.comchemicalbook.com |

| (Z)-Ethyl 5-methyl-3-cyanohex-2-enoate | - | C10H15NO2 | Intermediate for Pregabalin nih.gov |

| (E)-Ethyl 5-methyl-3-cyanohex-2-enoate | - | C10H15NO2 | Intermediate for Pregabalin nih.gov |

| 2-Carboxyethyl-5-methylhex-2-enoic acid ethyl ester | - | C12H20O4 | Precursor in Pregabalin synthesis google.comlupinepublishers.com |

Unsaturated esters and the fatty acids they are derived from play crucial roles in biology. They are fundamental components of cell membranes, influencing fluidity and function. quora.comwikipedia.org They also act as signaling molecules and are precursors to a vast array of lipid mediators that regulate processes like inflammation. nih.gov Some simple unsaturated esters have been identified as insect or even mammalian pheromones, highlighting their role in chemical communication. bris.ac.uk

Given these diverse roles, it is plausible that Ethyl 5-methylhex-2-enoate or its metabolites could have undiscovered biological functions. Future research could investigate its interaction with cellular receptors, its potential role in metabolic pathways, or its ability to modulate enzyme activity. Such studies could reveal novel applications for the compound in biochemistry and pharmacology.

Advanced Characterization Techniques

A thorough understanding of a molecule's structure and properties is essential for developing new applications. While standard techniques like NMR, IR, and mass spectrometry are routinely used, advanced analytical methods can provide deeper insights into the nuanced features of Ethyl 5-methylhex-2-enoate.

Future research will likely employ high-resolution mass spectrometry (HRMS) for unambiguous molecular formula determination and for identifying trace-level impurities or derivatives. nih.gov Advanced multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete and unequivocal assignment of proton and carbon signals, which is crucial for confirming stereochemistry and identifying isomers. Furthermore, computational chemistry and molecular modeling can be used to study the conformational landscape of the molecule, providing insights into the preferred shapes it adopts, which can be correlated with its reactivity and biological activity. rsc.org These advanced techniques will be instrumental in building a comprehensive physicochemical profile of Ethyl 5-methylhex-2-enoate.

Application of Advanced Spectroscopic Methods

The characterization and real-time monitoring of chemical reactions involving Ethyl 5-methylhex-2-enoate can be substantially enhanced by the application of advanced spectroscopic techniques. While traditional methods like NMR and basic IR spectroscopy provide foundational structural information, modern in-situ spectroscopic methods offer dynamic insights into reaction kinetics and mechanisms.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, for instance, can be employed to continuously monitor the progress of esterification reactions that produce Ethyl 5-methylhex-2-enoate. unal.edu.coresearchgate.net By tracking the decrease in the characteristic vibrational bands of the precursor alcohol and carboxylic acid (or its derivative) and the simultaneous increase in the ester's carbonyl and C=C stretching frequencies, researchers can obtain real-time concentration profiles of reactants and products. nih.govyoutube.com This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. spectroscopyonline.com

Furthermore, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HMQC, HMBC), can provide unambiguous assignment of all proton and carbon signals, which is crucial for characterizing potential side-products and impurities in the synthesis of Ethyl 5-methylhex-2-enoate. The conjugation in α,β-unsaturated esters influences their NMR spectra, and detailed analysis can elucidate conformational preferences and electronic effects within the molecule. rsc.org

The application of UV-Visible spectroscopy, guided by Woodward-Fieser rules for α,β-unsaturated carbonyl compounds, can be used to determine the λmax for the π→π* transitions in Ethyl 5-methylhex-2-enoate, providing information about the extent of conjugation and the influence of substituents. youtube.comyoutube.comresearchgate.net

Below is an illustrative data table showcasing the kind of information that could be obtained from advanced spectroscopic analysis.

| Spectroscopic Technique | Information Gained for Ethyl 5-methylhex-2-enoate | Potential Impact on Research |

| In-situ FTIR | Real-time concentration profiles of reactants and products during synthesis. | Optimization of reaction conditions for improved yield and efficiency. |

| 2D NMR (COSY, HMBC) | Unambiguous assignment of proton and carbon signals; structural elucidation of byproducts. | Enhanced purity control and deeper understanding of reaction pathways. |

| UV-Visible Spectroscopy | Determination of λmax for π→π* transitions, confirming the conjugated system. | Quality control and characterization of electronic properties. |

Integration of High-Throughput Screening in Research

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery and optimization of chemical reactions. In the context of Ethyl 5-methylhex-2-enoate, HTS can be employed to rapidly screen a large number of catalysts, solvents, and reaction conditions to identify the most efficient synthetic routes. ornl.govnih.govresearchgate.net

For example, in the synthesis of Ethyl 5-methylhex-2-enoate via esterification or cross-metathesis, an HTS platform could be designed to test hundreds of different catalysts in parallel in a microplate format. ornl.gov The reaction outcomes, such as yield and selectivity, can be rapidly assessed using techniques like gas chromatography-mass spectrometry (GC-MS) or colorimetric assays. biorxiv.orgnih.gov

The integration of Design of Experiments (DoE) with HTS can further enhance the efficiency of research by systematically exploring the effects of multiple variables simultaneously. acs.orgresearchgate.netacs.orgamanote.combohrium.com This approach allows for the identification of optimal reaction conditions with a minimal number of experiments, saving time and resources.

An illustrative workflow for HTS in the optimization of Ethyl 5-methylhex-2-enoate synthesis is presented below:

| Step | Description | Key Parameters to Screen |

| 1. Library Design | Creation of a diverse library of catalysts (e.g., Lewis acids, enzymes) and solvents. | Catalyst type, catalyst loading, solvent polarity, solvent boiling point. |

| 2. Automated Reaction Setup | Dispensing of reactants, catalysts, and solvents into microplates using robotic systems. | Temperature, pressure, reaction time. |

| 3. High-Throughput Analysis | Rapid analysis of reaction mixtures using techniques like GC-MS or UPLC. | Product yield, selectivity, byproduct formation. |

| 4. Data Analysis and Hit Identification | Statistical analysis of the screening data to identify the most promising reaction conditions. | Identification of "hits" with high yield and selectivity. |

Computational Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering the potential to design novel catalysts and predict reaction outcomes with increasing accuracy.

Computational-Assisted Catalyst Design

The synthesis of Ethyl 5-methylhex-2-enoate, particularly through reactions like olefin metathesis, can be significantly improved through the design of highly active and selective catalysts. Computational methods, such as Density Functional Theory (DFT), allow for the in-silico design and evaluation of potential catalysts before their synthesis in the laboratory. uib.noresearchgate.netuib.noacs.orgenergyfrontier.us

For instance, in a hypothetical olefin metathesis reaction to produce Ethyl 5-methylhex-2-enoate, DFT calculations could be used to:

Model the reaction mechanism with different ruthenium-based catalysts.

Calculate the activation energies for key elementary steps.

Predict the stereoselectivity (E/Z isomerism) of the reaction.

This computational pre-screening can identify promising catalyst candidates with desired properties, such as high turnover frequency and selectivity for the desired E-isomer of Ethyl 5-methylhex-2-enoate. uib.no Furthermore, quantum mechanics-based methods can be used in the rational design of chiral catalysts for potential asymmetric syntheses involving derivatives of Ethyl 5-methylhex-2-enoate. acs.orgmonash.eduresearchgate.netmdpi.comcaltech.edu

Predictive Modeling for Reaction Outcomes

Machine learning (ML) and other data-driven approaches are emerging as powerful tools for predicting the outcomes of chemical reactions. arxiv.orgchemrxiv.orgchemrxiv.orgblackthorn.ainih.govarocjournal.comyoutube.com By training ML models on large datasets of known reactions, it is possible to predict the yield, selectivity, and even the optimal reaction conditions for new, unseen reactions.

In the case of Ethyl 5-methylhex-2-enoate, a predictive model could be developed by training it on a database of esterification or metathesis reactions. The model would learn the complex relationships between the structures of the reactants, the type of catalyst, the solvent, the temperature, and the resulting reaction yield. chemrxiv.org Such a model could then be used to predict the yield of Ethyl 5-methylhex-2-enoate for a given set of reaction parameters, allowing for the in-silico optimization of the synthesis. chemrxiv.orgmit.edumit.edu

An example of a dataset that could be used to train a predictive model for the synthesis of Ethyl 5-methylhex-2-enoate is shown below.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 5-Methyl-2-hexenoic acid | Ethanol (B145695) | Sulfuric Acid | Toluene | 80 | 4 | 85 |

| Isovaleraldehyde (B47997) | Ethyl acrylate | Grubbs II | Dichloromethane | 40 | 2 | 92 |

| ... | ... | ... | ... | ... | ... | ... |

By leveraging these advanced computational and data-driven techniques, the future research and development of Ethyl 5-methylhex-2-enoate can be conducted with greater efficiency, precision, and innovation.

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-methylhex-2-enoate, and how can reaction conditions be adjusted to improve yield and purity?

Ethyl 5-methylhex-2-enoate is synthesized via a Horner-Wadsworth-Emmons reaction using 3-methylbutanal and ethyl (triphenylphosphoranylidene)acetate. Evidence shows that reaction optimization includes stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to ylide) and purification via silica column chromatography (pentane/Et₂O = 9:1), achieving 96% yield . To enhance purity, monitor reaction progress by TLC (Rf = 0.30 in pentane/Et₂O) and confirm product integrity using ¹H/¹³C NMR and HRMS .